Cas no 152404-52-9 (4-Hydroxybenzaldehyde-13C)

4-ヒドロキシベンズアルデヒド-13C(4-Hydroxybenzaldehyde-13C)は、13Cで標識された芳香族アルデヒド化合物です。この安定同位体標識化合物は、質量分析(MS)や核磁気共鳴(NMR)分光法を用いた代謝経路の追跡やメカニズム研究に特に有用です。高純度と明確な同位体標識位置が特徴で、研究データの信頼性向上に貢献します。医薬品開発や生化学分野におけるトレーサーとしての利用に適しており、安定した化学的特性から実験条件への適合性も高いです。

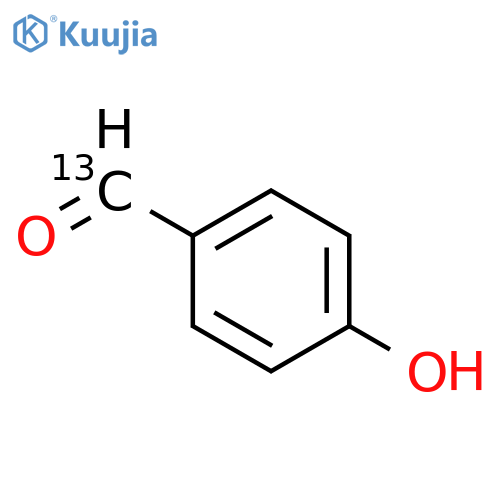

4-Hydroxybenzaldehyde-13C structure

商品名:4-Hydroxybenzaldehyde-13C

4-Hydroxybenzaldehyde-13C 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde-formyl-13C,4-hydroxy- (9CI)

- 4-Hydroxybenzaldehyde-13C

- 4-HYDROXYBENZALDEHYDE 1-14C

- 4-Formylphenol-13C

- 4-Hydroxybenzaldehyde-1-13C

- Parahydroxybenzaldehyde-13C

- p-Formylphenol-13C

- p-Hydroxybenzaldehyde-13C

- p-Oxybenzaldehyde-13C

- NSC 2127-13C

- 4-HYDROXYBENZALDEHYDE-CARBONYL-13C

- CGA40452

- 152404-52-9

- CS-0226378

- 4-Hydroxybenzaldehyde-+/--13C

- 4-Hydroxy-Benzaldehyde-formyl-13C

- J-008918

- HY-Y0313S1

- DTXSID80583841

- 4-Hydroxy(formyl-~13~C)benzaldehyde

- 4-Hydroxybenzaldehyde-1-13C, 99 atom % 13C

-

- MDL: MFCD00190323

- インチ: InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1

- InChIKey: RGHHSNMVTDWUBI-HOSYLAQJSA-N

- ほほえんだ: C1=C(C=CC(=C1)O)[13CH]=O

計算された属性

- せいみつぶんしりょう: 123.04000

- どういたいしつりょう: 123.040134265g/mol

- 同位体原子数: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 93.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 117-119 °C(lit.)

- ふってん: Not available

- フラッシュポイント: Not available

- 屈折率: 1.618

- PSA: 37.30000

- LogP: 1.20470

- じょうきあつ: Not available

- ようかいせい: 未確定

4-Hydroxybenzaldehyde-13C セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Hydroxybenzaldehyde-13C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H828972-2.5mg |

4-Hydroxybenzaldehyde-13C |

152404-52-9 | 2.5mg |

$ 92.00 | 2023-09-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485233-100MG |

4-Hydroxybenzaldehyde-13C |

152404-52-9 | 100mg |

¥13875.38 | 2023-12-05 | ||

| TRC | H828972-25mg |

4-Hydroxybenzaldehyde-13C |

152404-52-9 | 25mg |

$ 684.00 | 2023-09-07 | ||

| TRC | H828972-100mg |

4-Hydroxybenzaldehyde-13C |

152404-52-9 | 100mg |

$ 2589.00 | 2023-09-07 |

4-Hydroxybenzaldehyde-13C 関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

152404-52-9 (4-Hydroxybenzaldehyde-13C) 関連製品

- 100-83-4(3-Hydroxybenzaldehyde)

- 26153-38-8(3,5-Dihydroxybenzaldehyde)

- 78119-82-1(6-hydroxynaphthalene-2-carbaldehyde)

- 123-08-0(4-Hydroxybenzaldehyde)

- 60549-26-0(3-Hydroxy-5-methylbenzaldehyde)

- 58765-11-0(4-Hydroxybenzaldehyde potassium salt)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬